prop-2-en-1-yl 2-[7-fluoro-1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a chromeno[2,3-c]pyrrole scaffold fused with a 1,3-thiazole ring. Key structural elements include:
- Thiazole moiety: A 4-methyl-substituted thiazole ring esterified with a prop-2-en-1-yl (allyl) group at position 5, enhancing lipophilicity and reactivity .
- Electron-withdrawing groups: The 3,9-diketone system and fluorine atom may influence electronic distribution, affecting solubility and biological interactions .
The compound’s design suggests applications in medicinal chemistry, particularly as a precursor for antimicrobial or anti-inflammatory agents, given the bioactivity of related chromenopyrrole derivatives .
Properties
Molecular Formula |
C25H17FN2O6S |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
prop-2-enyl 2-[7-fluoro-1-(4-hydroxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H17FN2O6S/c1-3-10-33-24(32)22-12(2)27-25(35-22)28-19(13-4-7-15(29)8-5-13)18-20(30)16-11-14(26)6-9-17(16)34-21(18)23(28)31/h3-9,11,19,29H,1,10H2,2H3 |
InChI Key |
ZGZGILJJRXCNRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)O)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 2-[7-fluoro-1-(4-hydroxyphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the thiazole ring and the prop-2-en-1-yl ester group. Key reagents include fluorinated aromatic compounds, thiazole derivatives, and allyl alcohol. Reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-[7-fluoro-1-(4-hydroxyphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization to form new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
Major products formed from these reactions include various derivatives with modified functional groups, such as ketones, alcohols, and substituted aromatic rings. These derivatives can exhibit different chemical and biological properties, making them valuable for further research.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, prop-2-en-1-yl 2-[7-fluoro-1-(4-hydroxyphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and inflammation.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 2-[7-fluoro-1-(4-hydroxyphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural homology with the target molecule but differ in substituents, leading to distinct physicochemical and biological properties:
Key Findings from Comparative Analysis
Substituent Effects on Solubility :
- The 4-hydroxyphenyl group in the target compound improves aqueous solubility compared to the 2-fluorophenyl analogue due to hydrogen-bonding capacity .
- Replacement of the thiazole ring with a thiadiazole (as in ’s compound) increases lipophilicity, reducing solubility in polar solvents .
Biological Activity Modulation: The allyl ester in the target compound may enhance membrane permeability compared to bulkier groups (e.g., isobutyl-thiadiazole in ) . Fluorine substitutions (e.g., 7-fluoro in the chromenopyrrole core) are associated with improved metabolic stability and target binding in related compounds .
Crystallographic and Conformational Insights: Isostructural analogues () demonstrate that halogen substitutions (Cl vs. F) minimally affect molecular conformation but alter crystal packing, impacting stability and formulation . The planarity of the chromenopyrrole core is critical for π-stacking interactions, a feature retained in the target compound but disrupted in bulkier derivatives .
Synthetic Feasibility :
- High-yield synthesis routes (e.g., DMF-mediated crystallization in ) are applicable to the target compound, though the 4-hydroxyphenyl group may require protective strategies during esterification .
Data-Driven Trends
- Retention Behavior: Analogous to flavonoid studies (), the position of hydroxyl groups (e.g., 4-hydroxyphenyl vs. 2-fluorophenyl) significantly impacts chromatographic retention, correlating with polarity and intramolecular hydrogen bonding .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for prop-2-en-1-yl 2-[7-fluoro-1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate?
- Methodological Answer : The compound's synthesis likely involves multi-step heterocyclic chemistry. Key steps include:
- Cyclization : Base-assisted cyclization of precursor chromeno-pyrrolone intermediates (e.g., using ethanol or DMF/EtOH mixtures under reflux) to form the dihydrochromeno-pyrrol core .
- Thiazole Formation : Coupling via carbodiimide-mediated esterification or thiazole ring closure using 4-methylthiazole-5-carboxylic acid derivatives.
- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization from 2-propanol/DMF mixtures to isolate the final product .
Q. How can researchers characterize this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR (in deuterated DMSO or CDCl₃) to confirm substituent positions and hydrogen bonding (e.g., hydroxyl protons at δ ~10 ppm). FTIR for carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-F (~1200 cm⁻¹) stretches .
- Mass Spectrometry : HRMS (ESI-TOF) to verify molecular weight (expected [M+H]⁺ ~600–650 Da range) and fragmentation patterns .
- Thermal Analysis : Melting point determination (likely >200°C based on structurally similar thiazole derivatives) to assess crystallinity .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer :
- Light/Temperature Sensitivity : Store at –20°C in amber vials to prevent chromeno-pyrrolone photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition .
- Hydrolysis Risk : Monitor ester bond stability via pH-dependent degradation assays (e.g., HPLC tracking at pH 2–9) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (using Gaussian or ORCA software) to identify discrepancies in substituent orientation.
- X-ray Crystallography : If single crystals are obtainable (via slow evaporation in DMF/EtOH), resolve absolute configuration and validate hydrogen-bonding networks .
- Dynamic NMR : For flexible moieties (e.g., prop-2-en-1-yl group), use variable-temperature NMR to study conformational exchange .
Q. What computational strategies are effective for predicting this compound’s bioactivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or fluorophore-binding proteins). Prioritize residues within 5 Å of the chromeno-pyrrolone core.
- QSAR Modeling : Train models on structurally related thiazole-carboxylates to predict logP, solubility, and toxicity (ADMET) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
Q. How can researchers address low solubility in aqueous buffers during bioassays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<5% DMSO to avoid cytotoxicity). Validate solubility via nephelometry .
- Prodrug Design : Synthesize phosphate or glycoside derivatives of the 4-hydroxyphenyl group to enhance hydrophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (20–100 nm) using solvent evaporation; characterize by DLS and TEM .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?
- Methodological Answer :
- DOE (Design of Experiments) : Vary substituents (e.g., fluorophenyl vs. chlorophenyl, ester vs. amide) using a Taguchi array. Assess bioactivity (IC₅₀) and logD values .
- Parallel Synthesis : Use automated liquid handlers to generate 20–50 analogs in parallel, followed by high-throughput screening .
- PAT (Process Analytical Technology) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability limitations .
- Tissue Distribution Studies : Use radiolabeled compound (³H or ¹⁴C) to track accumulation in target organs vs. serum .
- Metabolite Identification : Perform LC-MS/MS to detect phase I/II metabolites that may antagonize parent compound activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
